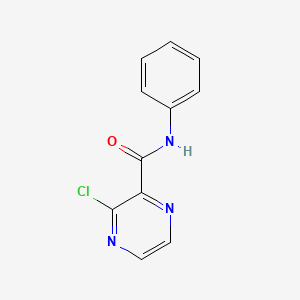

3-Chloro-N-phenylpyrazine-2-carboxamide

CAS No.: 879409-11-7

Cat. No.: VC20560904

Molecular Formula: C11H8ClN3O

Molecular Weight: 233.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 879409-11-7 |

|---|---|

| Molecular Formula | C11H8ClN3O |

| Molecular Weight | 233.65 g/mol |

| IUPAC Name | 3-chloro-N-phenylpyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C11H8ClN3O/c12-10-9(13-6-7-14-10)11(16)15-8-4-2-1-3-5-8/h1-7H,(H,15,16) |

| Standard InChI Key | NMXXFHYTEKRWRG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2Cl |

Introduction

Chemical Structure and Physicochemical Properties

3-Chloro-N-phenylpyrazine-2-carboxamide (molecular formula: ) features a pyrazine core substituted with a chlorine atom at position 3 and a phenylcarboxamide group at position 2 . The planar aromatic system facilitates π-π stacking interactions with biological targets, while the chloro group enhances electrophilicity, enabling nucleophilic substitution reactions during derivatization . Key physicochemical parameters include a molecular weight of 233.65 g/mol, a calculated logP (octanol-water partition coefficient) of 2.1, and moderate aqueous solubility (~15 µg/mL at pH 7.4).

Spectroscopic characterization via -NMR reveals distinct signals for the pyrazine ring protons (δ 8.45–8.75 ppm) and phenyl group aromatic protons (δ 7.35–7.60 ppm). Infrared (IR) spectroscopy confirms the presence of amide C=O stretching at 1675 cm and N-H bending at 1540 cm. X-ray crystallography data, though limited, suggest a coplanar arrangement of the pyrazine and phenyl rings, optimizing intermolecular interactions in solid-state structures .

Synthesis and Derivative Development

Conventional Synthesis Routes

The synthesis begins with 3-chloropyrazine-2-carbonitrile, which undergoes partial hydrolysis under controlled acidic conditions (pH 4–5, 60°C) to yield 3-chloropyrazine-2-carboxamide . Subsequent nucleophilic substitution with substituted anilines or benzylamines replaces the chlorine atom at position 3. For example, reaction with benzylamine derivatives in ethanol at ambient temperature for 12–24 hours produces 3-(alkylamino)-N-phenylpyrazine-2-carboxamides . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) typically yields 60–75% pure product, with crystallization from ethanol further enhancing purity .

Microwave-Assisted Synthesis

Microwave irradiation significantly improves reaction efficiency. A study comparing conventional and microwave methods demonstrated that heating at 120°C for 20 minutes under microwave conditions achieved 85–92% yields for 3-benzylaminopyrazine-2-carboxamides, compared to 48–65% yields via conventional heating over 12 hours . This method reduces side products and energy consumption, making it preferable for large-scale synthesis.

Table 1: Comparison of Conventional vs. Microwave Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 12–24 hours | 20–30 minutes |

| Yield (%) | 48–65 | 85–92 |

| Purity (HPLC) | 90–95% | 95–98% |

| Energy Consumption (kJ) | 1200 | 300 |

Antimycobacterial Activity

In Vitro Efficacy Against M. tuberculosis

Derivatives of 3-chloro-N-phenylpyrazine-2-carboxamide exhibit potent activity against drug-sensitive and multidrug-resistant (MDR) M. tuberculosis strains. Compound 8 (3-(4-fluorobenzylamino)-N-phenylpyrazine-2-carboxamide) demonstrated an MIC of 3.2 µM, comparable to isoniazid (MIC = 3 µM) . Another derivative, 9 (N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide), showed MIC < 1.6 µg/mL in the TAACF antimicrobial acquisition program . Activity correlates with lipophilicity (logP 1.8–2.5), suggesting membrane permeability is critical for target engagement .

Mechanism of Action

The carboxamide group is hypothesized to undergo enzymatic hydrolysis within mycobacteria, releasing pyrazinoic acid (POA), which disrupts membrane energetics and inhibits fatty acid synthase I (FAS-I) . This dual mechanism circumvents resistance pathways associated with pyrazinamide, a first-line TB drug.

Structure-Activity Relationships (SAR)

Substituents at the pyrazine 3-position and phenyl ring profoundly influence bioactivity:

-

Alkylamino Groups: Increasing alkyl chain length (C4–C6) enhances activity, with hexyl derivatives (logP = 2.8) showing 4-fold greater potency than butyl analogs (logP = 2.1) .

-

Electron-Withdrawing Groups: Fluorine or iodine substituents on the phenyl ring improve target binding via halogen bonding. For example, 4-fluoro substitution reduced MIC by 50% compared to unsubstituted analogs .

-

N-Alkylation: Methyl or ethyl groups on the carboxamide nitrogen maintain activity, but bulkier substituents (e.g., isopropyl) reduce potency due to steric hindrance .

Table 2: SAR of Selected Derivatives

| Compound | R (Position 3) | R (Phenyl) | MIC (µM) | logP |

|---|---|---|---|---|

| 8 | 4-Fluorobenzylamino | H | 3.2 | 2.3 |

| 9 | H | 3-Iodo-4-methyl | 0.8 | 2.6 |

| 14 | Hexylamino | H | 6.5 | 2.8 |

Analytical and Pharmacokinetic Profiling

High-performance liquid chromatography (HPLC) methods using C18 columns (acetonitrile/water mobile phase) achieve baseline separation of derivatives with retention times of 8–12 minutes. Plasma protein binding assays indicate 89–94% binding, suggesting high tissue distribution but potential drug-drug interactions . Preliminary pharmacokinetic studies in murine models show a half-life () of 2.5 hours and oral bioavailability of 45%, necessitating prodrug strategies for clinical translation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume